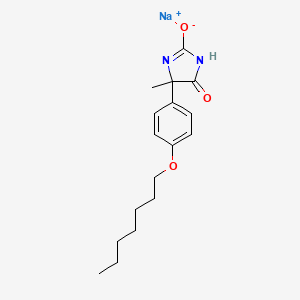
sodium;4-(4-heptoxyphenyl)-4-methyl-5-oxo-1H-imidazol-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Sodium;4-(4-heptoxyphenyl)-4-methyl-5-oxo-1H-imidazol-2-olate” is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “sodium;4-(4-heptoxyphenyl)-4-methyl-5-oxo-1H-imidazol-2-olate” typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine.
Introduction of the Heptoxyphenyl Group: This step involves the alkylation of the imidazole ring with a heptoxyphenyl halide under basic conditions.
Oxidation to Form the Ketone: The methyl group on the imidazole ring can be oxidized to a ketone using an oxidizing agent such as potassium permanganate.
Formation of the Sodium Salt: The final step involves the neutralization of the imidazole derivative with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring.
Reduction: Reduction reactions can convert the ketone group back to a secondary alcohol.
Substitution: The heptoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Imidazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.
Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of the imidazole ring.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, particularly in the treatment of infections or inflammatory conditions.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the formulation of drugs.
Mechanism of Action
The mechanism of action of “sodium;4-(4-heptoxyphenyl)-4-methyl-5-oxo-1H-imidazol-2-olate” would depend on its specific biological target. Generally, imidazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The heptoxyphenyl group may enhance the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
- Sodium;4-(4-methoxyphenyl)-4-methyl-5-oxo-1H-imidazol-2-olate
- Sodium;4-(4-ethoxyphenyl)-4-methyl-5-oxo-1H-imidazol-2-olate
Uniqueness
“Sodium;4-(4-heptoxyphenyl)-4-methyl-5-oxo-1H-imidazol-2-olate” is unique due to the presence of the heptoxyphenyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs with shorter alkoxy chains.
Properties
IUPAC Name |
sodium;4-(4-heptoxyphenyl)-4-methyl-5-oxo-1H-imidazol-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.Na/c1-3-4-5-6-7-12-22-14-10-8-13(9-11-14)17(2)15(20)18-16(21)19-17;/h8-11H,3-7,12H2,1-2H3,(H2,18,19,20,21);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHOPZHIWULTAR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














